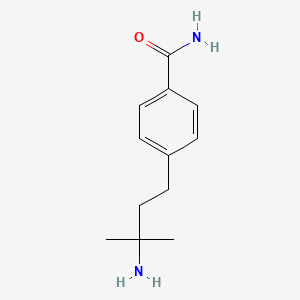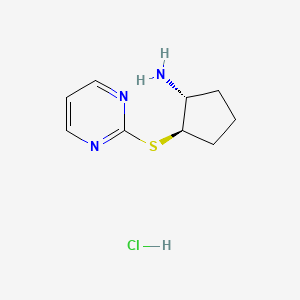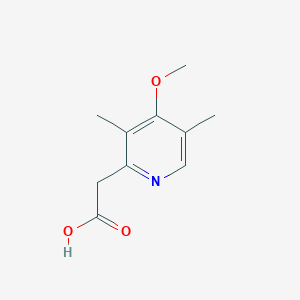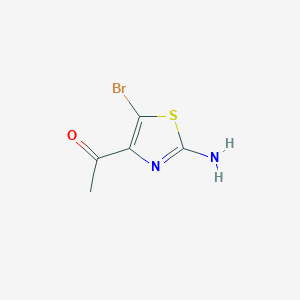
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 2-position and a bromo group at the 5-position of the thiazole ring, along with an ethanone group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the nucleophilic addition reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, using a catalytic amount of sodium hydroxide at room temperature . Another method involves the reaction of 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with thiourea .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve solvents like acetone or ethanol and catalysts like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
科学的研究の応用
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one has several scientific research applications:
作用機序
The mechanism of action of 1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can activate or inhibit biochemical pathways by binding to specific sites on these targets. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . The exact pathways and molecular targets depend on the specific biological context and the functional groups present in the compound .
類似化合物との比較
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of a thiazole ring.
5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-2-amine: Contains a triazole ring fused to the thiazole ring.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Uniqueness
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both amino and bromo groups allows for diverse chemical modifications and potential biological activities .
特性
分子式 |
C5H5BrN2OS |
|---|---|
分子量 |
221.08 g/mol |
IUPAC名 |
1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C5H5BrN2OS/c1-2(9)3-4(6)10-5(7)8-3/h1H3,(H2,7,8) |
InChIキー |
WTSMYLCLTMECRM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(SC(=N1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


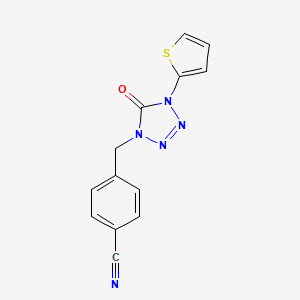




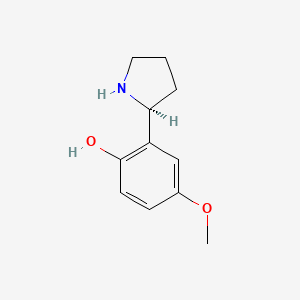
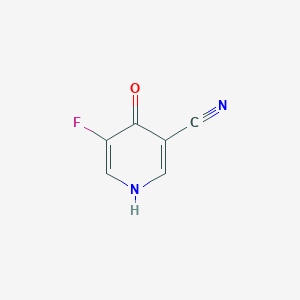
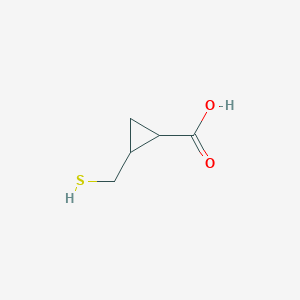
![Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12968309.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
